tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
tert-Butyl 3-cyano-8-azabicyclo[321]octane-8-carboxylate is a chemical compound with the molecular formula C13H20N2O2 It is a bicyclic compound that contains a nitrile group and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl cyanoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. .
Scientific Research Applications
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but contains an additional nitrogen atom, which can alter its chemical properties and reactivity.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another similar compound with different substitution patterns, affecting its biological activity and applications
These comparisons highlight the uniqueness of tert-Butyl 3-cyano-8-azabicyclo[32
Biological Activity
tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with potential applications in medicinal chemistry, particularly in the development of novel pharmacological agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula: C13H20N2O2
- Molecular Weight: 236.315 g/mol
- CAS Number: 1147558-40-4
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural characteristics, which allow for interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival and replication, making them prime targets for antibacterial drug development .
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane have demonstrated minimal inhibitory concentrations (MICs) in the low nanomolar range against resistant strains such as Staphylococcus aureus and Enterococcus faecium .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various azabicyclo compounds, including tert-butyl 3-cyano derivatives. The results showed that these compounds exhibited potent activity against multidrug-resistant strains, with MIC values ranging from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and higher values for Gram-negatives .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Compound A | E. faecalis | <0.03125 |
Compound B | S. aureus | <0.25 |
Compound C | K. pneumoniae | 1–4 |
Case Study 2: Dual Inhibition Mechanism
Another research focused on the dual inhibition mechanism of azabicyclo compounds, highlighting their ability to inhibit both DNA gyrase and topoisomerase IV effectively. The study revealed that certain modifications in the chemical structure could enhance selectivity and potency against bacterial strains .
Therapeutic Potential
The structural versatility of this compound allows for further derivatization, potentially leading to the development of novel drugs with improved solubility and metabolic stability . This compound's ability to act as a scaffold for complex drug-like molecules makes it a valuable candidate in drug discovery programs targeting bacterial infections.
Properties
IUPAC Name |
tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVURMTGIVKSLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705327 | |
Record name | tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856900-26-0 | |
Record name | tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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